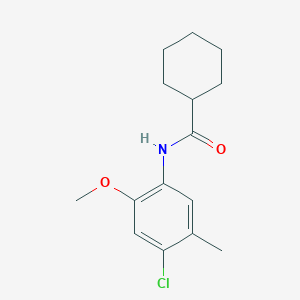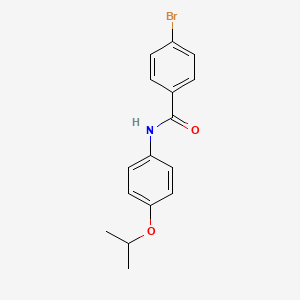![molecular formula C18H18ClN5O B5662017 N-[(5-amino-1H-1,2,4-triazol-3-yl)methyl]-3-(3-chlorophenyl)-3-phenylpropanamide](/img/structure/B5662017.png)
N-[(5-amino-1H-1,2,4-triazol-3-yl)methyl]-3-(3-chlorophenyl)-3-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(5-amino-1H-1,2,4-triazol-3-yl)methyl]-3-(3-chlorophenyl)-3-phenylpropanamide, commonly known as ATZ, is a synthetic herbicide that has been widely used in agriculture since the 1960s. The chemical structure of ATZ belongs to the triazine family, which is a group of herbicides that inhibit photosynthesis in plants. Although ATZ has been effective in controlling weeds, it has also been found to have adverse effects on the environment and human health.
作用機序
ATZ inhibits photosynthesis in plants by binding to the D1 protein in the photosystem II complex. This results in the disruption of electron transport, leading to the production of reactive oxygen species and ultimately, cell death. The mechanism of action of ATZ is similar to other triazine herbicides, such as atrazine and simazine.
Biochemical and Physiological Effects:
ATZ has been found to have adverse effects on the environment and human health. It has been shown to persist in soil and water, leading to contamination of groundwater and surface water. In aquatic ecosystems, ATZ has been found to be toxic to fish, amphibians, and other aquatic organisms. In humans, ATZ has been linked to various health problems, including cancer, endocrine disruption, and reproductive disorders.
実験室実験の利点と制限
ATZ has been widely used in laboratory experiments to study the effects of herbicides on plants and soil microbiota. Its availability and low cost make it an attractive option for researchers. However, the adverse effects of ATZ on the environment and human health should be taken into consideration when designing experiments. Additionally, the persistence of ATZ in soil and water may affect the results of long-term experiments.
将来の方向性
There is a need for further research on the environmental and health impacts of ATZ. Studies should focus on the degradation of ATZ in soil and water, the effects of ATZ on non-target organisms, and the potential for ATZ to contribute to the development of antibiotic resistance in soil microbiota. Additionally, research should be conducted to develop alternative herbicides that are less harmful to the environment and human health.
Conclusion:
In conclusion, ATZ is a synthetic herbicide that has been widely used in agriculture since the 1960s. Although ATZ has been effective in controlling weeds, it has also been found to have adverse effects on the environment and human health. Further research is needed to understand the environmental and health impacts of ATZ and to develop alternative herbicides that are less harmful.
合成法
ATZ can be synthesized by the reaction of cyanuric chloride with aniline and then with 5-amino-1H-1,2,4-triazole. The product is then reacted with 3-chlorobenzyl chloride to obtain the final product. The synthesis of ATZ is a complex process that requires careful control of the reaction conditions to obtain a high yield of the product.
科学的研究の応用
ATZ has been extensively studied for its herbicidal properties and its impact on the environment. It has been used in research to understand the effects of herbicides on soil microbiota, plant physiology, and aquatic ecosystems. ATZ has also been used as a model compound to study the degradation of triazine herbicides in the environment. Additionally, ATZ has been studied for its potential use as a building block in the synthesis of new compounds with herbicidal properties.
特性
IUPAC Name |
N-[(3-amino-1H-1,2,4-triazol-5-yl)methyl]-3-(3-chlorophenyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O/c19-14-8-4-7-13(9-14)15(12-5-2-1-3-6-12)10-17(25)21-11-16-22-18(20)24-23-16/h1-9,15H,10-11H2,(H,21,25)(H3,20,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZDPIWAYLUDHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NCC2=NC(=NN2)N)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(1,3-benzothiazol-2-yl)-N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]piperidin-4-amine](/img/structure/B5661936.png)
![ethyl {2-[(4-methyl-3-nitrobenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5661952.png)
![N-{[(4-isopropylphenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5661962.png)
![5-[5-(methoxymethyl)-2-furoyl]-2-phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5661966.png)
![4-oxo-1-phenyl-4-[(1S*,5R*)-3-(2-pyrazinyl)-3,6-diazabicyclo[3.2.2]non-6-yl]-1-butanone](/img/structure/B5661974.png)
![2-(3-methoxypropyl)-9-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5661978.png)
![N-[2-(pyridin-2-ylthio)ethyl]-1-pyrimidin-2-ylpiperidin-4-amine](/img/structure/B5661990.png)

![(4S)-3-{2-[(8-syn)-8-methoxy-3-azabicyclo[3.2.1]oct-3-yl]-2-oxoethyl}-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B5662010.png)
![N-[4-(6-methoxypyridazin-3-yl)phenyl]methanesulfonamide](/img/structure/B5662022.png)
![5-{[2-(methylthio)pyridin-3-yl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5662029.png)
![6,7-dihydro-5H-dibenzo[c,e]azepin-5-one](/img/structure/B5662048.png)

![(4-{[4-(propionylamino)benzoyl]amino}phenoxy)acetic acid](/img/structure/B5662054.png)
